molecular formula C22H28N2O8 B13791816 Isoxazole, 5-phenyl-3-(2-piperidinoethyl)-, citrate CAS No. 985-84-2

Isoxazole, 5-phenyl-3-(2-piperidinoethyl)-, citrate

Cat. No.: B13791816
CAS No.: 985-84-2
M. Wt: 448.5 g/mol
InChI Key: PVXAECMKNYIEOD-UHFFFAOYSA-N
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Description

Isoxazole, 5-phenyl-3-(2-piperidinoethyl)-, citrate is a chemical compound with the molecular formula C22H28N2O8. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazole, 5-phenyl-3-(2-piperidinoethyl)-, citrate typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring is synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. This reaction is often carried out under mild conditions using a suitable catalyst.

    Introduction of Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of Piperidinoethyl Side Chain: The piperidinoethyl side chain is attached through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.

    Formation of Citrate Salt: The final step involves the formation of the citrate salt by reacting the synthesized compound with citric acid under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 5-phenyl-3-(2-piperidinoethyl)-, citrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Amines, thiols; polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Hydrochloric acid, sodium hydroxide; aqueous conditions.

Major Products Formed

Scientific Research Applications

Isoxazole, 5-phenyl-3-(2-piperidinoethyl)-, citrate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating neurological disorders and other medical conditions.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Isoxazole, 5-phenyl-3-(2-piperidinoethyl)-, citrate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Isoxazole, 5-phenyl-3-(2-morpholinoethyl)-, citrate
  • Isoxazole, 5-phenyl-3-(2-pyrrolidinoethyl)-, citrate
  • Isoxazole, 5-phenyl-3-(2-piperazinoethyl)-, citrate

Uniqueness

Isoxazole, 5-phenyl-3-(2-piperidinoethyl)-, citrate is unique due to its specific structural features, including the piperidinoethyl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

985-84-2

Molecular Formula

C22H28N2O8

Molecular Weight

448.5 g/mol

IUPAC Name

2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;5-phenyl-3-(2-piperidin-1-ium-1-ylethyl)-1,2-oxazole

InChI

InChI=1S/C16H20N2O.C6H8O7/c1-3-7-14(8-4-1)16-13-15(17-19-16)9-12-18-10-5-2-6-11-18;7-3(8)1-6(13,5(11)12)2-4(9)10/h1,3-4,7-8,13H,2,5-6,9-12H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

PVXAECMKNYIEOD-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH+](CC1)CCC2=NOC(=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O

Origin of Product

United States

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